![molecular formula C13H13N5O2 B2498768 N-(5-oxopyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1351644-97-7](/img/structure/B2498768.png)
N-(5-oxopyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(5-oxopyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, also known as OPTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. OPTC is a heterocyclic compound that contains a triazole ring and a pyrrolidinone moiety, which makes it a valuable scaffold for the development of new drugs and materials.
Scientific Research Applications
Synthesis and Characterization
N-(5-oxopyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide and related compounds have been extensively studied for their synthesis and characterization, revealing a broad range of potential applications due to their unique chemical structures. A study focused on the synthesis of heterocyclic compounds, showcasing the versatility of these compounds in forming various biologically active derivatives, characterized by spectroscopic methods such as 1H NMR, 13C NMR, FT–IR, and LC-MS spectral studies (G. K. Patel & H. S. Patel, 2015). Another research elaborated on the synthesis of 1,2,4-triazole-containing alkenoic acid derivatives, highlighting the compound's potential in creating a variety of structurally diverse and biologically relevant molecules (B. Modzelewska-Banachiewicz et al., 2012).
Antiproliferative and Antimicrobial Activities
These compounds have shown promising antiproliferative and antimicrobial activities. For instance, derivatives of N-(5-oxopyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide were synthesized and evaluated as Sphingosine kinase inhibitors, displaying significant antiproliferative activity against several cancer cell lines (A. Corvino et al., 2017). Another study synthesized novel pyrazolopyrimidines derivatives, which were found to possess both anticancer and anti-5-lipoxygenase activities, suggesting their potential as therapeutic agents (A. Rahmouni et al., 2016).
Mechanism of Action
Mode of Action
Similar compounds often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways affected by “N-(5-oxopyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide”. Many compounds with similar structures have diverse biological activities .
Pharmacokinetics
The presence of the pyrrolidine ring in the structure could potentially influence its pharmacokinetic properties .
Result of Action
Similar compounds have been found to have various biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often influence the action of similar compounds .
properties
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c19-12-6-9(7-14-12)16-13(20)11-8-15-18(17-11)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAKGCJDTNIJNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxopyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide |
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